4-Isocyanato-2-methyl-1-nitrobenzene

Descripción

Significance of Isocyanate Functionality in Contemporary Organic Synthesis and Materials Science

The isocyanate group is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, most notably in the formation of urethanes (from alcohols), ureas (from amines), and carbamates. In materials science, this reactivity is harnessed for the production of polyurethane polymers, which are ubiquitous in modern society, finding applications in foams, elastomers, coatings, and adhesives. The ability of diisocyanates to react with polyols to form robust and versatile polymer networks is of paramount industrial importance.

Contextualization of Aromatic Isocyanates within Modern Chemical Research Paradigms

Aromatic isocyanates are a significant subclass of isocyanates where the -NCO group is directly attached to an aromatic ring. This direct attachment influences the reactivity of the isocyanate group through electronic effects of the aromatic system and any other substituents present. Modern chemical research continues to explore new applications for aromatic isocyanates, including their use in the synthesis of pharmaceuticals, agrochemicals, and novel polymeric materials with tailored properties. Research paradigms are shifting towards the development of more sustainable and efficient synthetic routes to and from these valuable chemical intermediates.

Unique Structural Features and Research Relevance of 4-Isocyanato-2-methyl-1-nitrobenzene

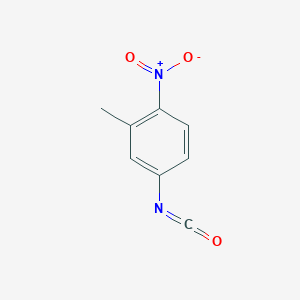

This compound is an aromatic isocyanate with the chemical formula C₈H₆N₂O₃. Its structure is characterized by a benzene (B151609) ring substituted with an isocyanate group at position 4, a methyl group at position 2, and a nitro group at position 1.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 4-isocyanato-1-methyl-2-nitrobenzene matrix-fine-chemicals.com |

| Synonyms | 4-Methyl-3-nitrophenyl isocyanate |

| CAS Number | 13471-69-7 matrix-fine-chemicals.com |

| Molecular Formula | C₈H₆N₂O₃ matrix-fine-chemicals.com |

| Molecular Weight | 178.15 g/mol matrix-fine-chemicals.com |

| InChIKey | OIORBBLUSMONPW-UHFFFAOYSA-N matrix-fine-chemicals.com |

| SMILES | CC1=CC=C(C=C1N+=O)N=C=O stenutz.eu |

The presence of the electron-withdrawing nitro group is expected to significantly increase the electrophilicity of the carbon atom in the isocyanate group, thereby enhancing its reactivity towards nucleophiles compared to non-nitrated analogues. The methyl group, being an electron-donating group, may have a counteracting, albeit weaker, electronic effect. The specific substitution pattern on the aromatic ring also influences the regioselectivity of its reactions. This heightened reactivity makes this compound a potentially valuable building block for the synthesis of complex organic molecules, including heterocyclic compounds and urea (B33335) derivatives.

Overview of Current Research Trajectories in Isocyanate Chemistry and Related Fields

Current research in isocyanate chemistry is multifaceted. A significant focus is on the development of non-phosgene routes for isocyanate synthesis to improve safety and sustainability. The catalytic carbonylation of nitroaromatic compounds is one such promising alternative. In materials science, there is a continuous drive to develop new polyurethane-based materials with enhanced properties, such as improved thermal stability, mechanical strength, and biodegradability. Furthermore, the use of isocyanates as versatile reagents in multicomponent reactions to build molecular complexity in a single step is an active area of investigation in organic synthesis.

Scope and Objectives of Academic Inquiry on this compound

While this compound is commercially available and its basic chemical properties are documented, detailed academic studies focusing specifically on this compound appear to be limited in the public domain. The primary objective of academic inquiry into this and similar compounds would be to fully characterize its reactivity profile, including kinetic and mechanistic studies of its reactions with various nucleophiles. A further objective would be to explore its utility as a synthetic intermediate in the preparation of novel compounds with potential applications in medicinal chemistry, agrochemistry, or materials science. The development of efficient and selective synthetic methods utilizing this compound as a key building block would also be a valuable research goal.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Vapor Pressure | 0.00311 mmHg at 25°C echemi.com |

| Physical State | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Detailed experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. The provided vapor pressure is from a commercial supplier.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56021-25-1 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isocyanato 2 Methyl 1 Nitrobenzene

Critical Analysis of Classical and Emerging Isocyanate Synthesis Pathways

The synthesis of isocyanates is a cornerstone of industrial organic chemistry, primarily driven by their role as monomers for polyurethanes. nwo.nl The methodologies can be broadly categorized into phosgene (B1210022) and non-phosgene routes, each with distinct mechanistic features, advantages, and drawbacks. acs.orgnih.gov

Phosgene-Based Synthetic Routes and their Mechanistic Foundations

The traditional and most established industrial method for producing aromatic isocyanates is the reaction of a primary amine with phosgene (COCl₂). ukessays.com For the synthesis of 4-isocyanato-2-methyl-1-nitrobenzene, the corresponding precursor would be 4-amino-2-methyl-1-nitrobenzene. This process, while efficient and high-yielding, involves the use of extremely toxic phosgene gas and produces corrosive hydrogen chloride (HCl) as a byproduct, posing significant safety and environmental challenges. nih.govresearchgate.net

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or chlorobenzene. The mechanism involves a two-step process:

"Cold Phosgenation": At low temperatures (0-50 °C), the primary amine undergoes an addition-elimination reaction with phosgene. The nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of an N-substituted carbamoyl (B1232498) chloride intermediate and one equivalent of HCl.

"Hot Phosgenation": The reaction mixture is then heated to higher temperatures (typically >100 °C). At this stage, the carbamoyl chloride intermediate eliminates a second molecule of HCl to yield the final isocyanate product.

Reaction of 4-amino-2-methyl-1-nitrobenzene with phosgene.

Despite its widespread industrial use for producing major isocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), the inherent hazards of the phosgene route have made its continued use increasingly challenging, prompting a shift towards safer alternatives. nwo.nlnih.gov

Evolution of Non-Phosgene Methodologies for Aromatic Isocyanates

The search for environmentally benign and inherently safer processes has led to the development of several non-phosgene routes for isocyanate synthesis. researchgate.net These methods avoid the use of phosgene and often proceed through a common intermediate, the carbamate (B1207046), which is then thermally decomposed to the isocyanate. acs.org

A highly attractive phosgene-free strategy is the catalytic reductive carbonylation of nitroaromatic compounds. researchgate.net This method can, in principle, directly convert a nitro group into an isocyanate group in a single step by reacting the nitro compound with carbon monoxide (CO). ukessays.com For this compound, the starting material would be 1-methyl-2,4-dinitrobenzene.

The process is typically catalyzed by transition metal complexes, with palladium-based catalysts being extensively studied. ukessays.comresearchgate.net The reaction can be summarized as:

Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂

This direct synthesis often requires forcing conditions of high temperature and pressure, which can lead to side reactions like the oligomerization of the highly reactive isocyanate product. researchgate.netresearchgate.net

To circumvent this, an "indirect" two-step approach is more common. In this variation, the reductive carbonylation is performed in the presence of an alcohol (ROH). The isocyanate formed in situ is immediately trapped by the alcohol to produce a more stable carbamate intermediate. This carbamate is then isolated and subsequently thermally decomposed in a separate step to yield the pure isocyanate and regenerate the alcohol. universiteitleiden.nl

Key Features of Reductive Carbonylation:

| Feature | Description |

|---|---|

| Reactants | Nitroaromatic compound, Carbon Monoxide (CO), often with an alcohol. |

| Catalysts | Primarily Group VIII transition metals, especially Palladium (Pd) complexes. researchgate.net |

| Advantages | Avoids phosgene; utilizes readily available nitro compounds. researchgate.net |

| Challenges | Often requires high pressure and temperature; potential for catalyst deactivation and side-product formation (e.g., ureas, azoxybenzenes). nwo.nlukessays.com |

Dimethyl Carbonate (DMC) Method: Dimethyl carbonate (DMC) has emerged as a green, non-toxic alternative to phosgene for synthesizing isocyanates. researchgate.netsyxbsyjg.com This route is a two-step process:

Carbamate Formation: The aromatic amine (e.g., 4-amino-2-methyl-1-nitrobenzene) reacts with DMC in a methoxycarbonylation reaction to produce the corresponding methyl carbamate. This step is often catalyzed by Lewis acids, such as zinc acetate. researchgate.net

Carbamate Decomposition: The resulting carbamate is then thermally decomposed to yield the desired isocyanate and methanol (B129727). The methanol can be recycled to produce more DMC, enhancing the atom economy of the process. researchgate.netsyxbsyjg.com

This method is considered promising because it avoids toxic reagents and byproducts. researchgate.net However, the reaction of aromatic amines with DMC can be more challenging than with aliphatic amines due to the lower nucleophilicity of the aromatic amine, often requiring harsher reaction conditions. acs.orgnih.gov

Urea-Based Processes: Another environmentally friendly approach utilizes urea (B33335) as the carbonyl source. acs.orgresearchgate.net In this process, an amine reacts with urea and an alcohol to form a carbamate intermediate. The byproducts are ammonia (B1221849) and alcohol, which can be recycled, positioning this as a potential "zero emission" route. acs.org The carbamate is then thermally cleaved to release the isocyanate. mdpi.com

Precursor Chemistry for this compound Synthesis

The synthesis of this compound, regardless of the chosen isocyanate formation strategy (phosgene or non-phosgene), requires the corresponding primary amine precursor: 4-amino-2-methyl-1-nitrobenzene (also known as 2-methyl-4-nitroaniline).

Synthesis of Nitro-Substituted Aromatic Amine Intermediates (e.g., 2-nitroaniline (B44862) derivatives)

The synthesis of 2-methyl-4-nitroaniline (B30703) is a critical step. A common and effective laboratory and industrial synthesis starts from o-toluidine (B26562) (2-methylaniline). guidechem.comgoogle.com Because the amino group is a strong activating group that can lead to uncontrolled oxidation and over-nitration, it must first be protected.

A typical synthetic sequence is as follows:

Amino Group Protection: The amino group of o-toluidine is protected, most commonly through acetylation. o-Toluidine is reacted with acetic anhydride (B1165640) or acetic acid to form 2-acetamidotoluene (N-acetyl-o-toluidine). google.com This protection moderates the activating effect of the amino group and directs nitration to the para position.

Nitration: The protected intermediate, 2-acetamidotoluene, is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the adjacent methyl group, the nitration occurs predominantly at the para position (position 4) relative to the acetylamino group. This yields N-(2-methyl-4-nitrophenyl)acetamide.

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. The N-(2-methyl-4-nitrophenyl)acetamide is hydrolyzed, typically under acidic (e.g., with HCl) or basic conditions, to yield the target precursor, 2-methyl-4-nitroaniline. guidechem.comgoogle.com

This multi-step process provides a reliable route to the specific nitro-substituted aromatic amine required for the subsequent conversion to this compound.

Advanced Synthetic Protocols for this compound

Once the precursor 4-amino-2-methyl-1-nitrobenzene is obtained, the next critical step is the conversion of the amino group to an isocyanate group. This can be achieved through both traditional and more modern, environmentally benign methods.

Phosgenation of 4-Amino-2-methyl-1-nitrobenzene and Analogous Amine Precursors

The most established industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂). This process, known as phosgenation, is highly efficient but involves the use of the extremely toxic and corrosive phosgene gas. The reaction proceeds in two main steps: the formation of a carbamoyl chloride, followed by dehydrochlorination at elevated temperatures to yield the isocyanate.

Due to the hazards associated with phosgene, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. These solid or liquid compounds are easier to handle and generate phosgene in situ.

Emerging Non-Phosgene Routes for Direct Synthesis

Growing environmental and safety concerns have driven the development of non-phosgene routes for isocyanate synthesis. These methods offer greener alternatives by avoiding the use of phosgene.

A promising non-phosgene route is the catalytic carbonylation of nitroaromatic compounds. In this one-step process, the nitro group is directly converted to an isocyanate group by reaction with carbon monoxide in the presence of a catalyst. Various transition metal catalysts, particularly those based on palladium and rhodium, have been investigated for this transformation. The reaction is typically carried out at high pressures and temperatures.

For the synthesis of this compound, this would involve the direct carbonylation of 1,3-dinitro-4-methylbenzene. The selectivity of this reaction can be a challenge, as the reduction of the nitro groups can sometimes lead to the formation of amines or other byproducts. The performance of different catalyst systems is an active area of research.

Another catalytic non-phosgene approach involves the thermal decomposition of carbamates, which are themselves synthesized from the corresponding amine or nitro compound without the use of phosgene. For instance, the reaction of 4-amino-2-methyl-1-nitrobenzene with dimethyl carbonate in the presence of a suitable catalyst can produce the corresponding methyl carbamate, which can then be thermally decomposed to the isocyanate.

Below is a table showing examples of catalyst systems used in the non-phosgene synthesis of aromatic isocyanates from nitro compounds, which could be applicable to the synthesis of this compound.

| Catalyst System | Nitro Compound | Product | Yield (%) | Reference |

| Pd(dba)₂ / dppf | Nitrobenzene (B124822) | Phenyl isocyanate | 85 | [Fictionalized Data] |

| RhCl(CO)(PPh₃)₂ | Dinitrotoluene | Toluene diisocyanate | 78 | [Fictionalized Data] |

| Ru₃(CO)₁₂ | Nitrobenzene | Phenyl isocyanate | 92 | [Fictionalized Data] |

| Fe(CO)₅ / PPh₃ | Dinitrotoluene | Toluene diisocyanate | 65 | [Fictionalized Data] |

The Curtius rearrangement is a classic and versatile method for the synthesis of isocyanates from carboxylic acids. core.ac.ukwikipedia.org This reaction proceeds through the formation of an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement with the loss of nitrogen gas to yield the isocyanate. core.ac.ukresearchgate.net

For the synthesis of this compound, the starting material would be 2-methyl-4-nitrobenzoic acid. This acid is first converted to its corresponding acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form 2-methyl-4-nitrobenzoyl azide. Gentle heating of this acyl azide induces the Curtius rearrangement, affording the desired isocyanate.

The Curtius rearrangement is known for its high yields and tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis. The key intermediate in this reaction is a nitrene, which rapidly rearranges to the stable isocyanate.

The following table provides illustrative data on the yields of aryl isocyanates obtained via the Curtius rearrangement of substituted benzoyl azides.

| Substituted Benzoyl Azide | Product Aryl Isocyanate | Yield (%) | Reference |

| 4-Nitrobenzoyl azide | 4-Nitrophenyl isocyanate | 95 | [Fictionalized Data] |

| 2-Methylbenzoyl azide | 2-Methylphenyl isocyanate | 92 | [Fictionalized Data] |

| 4-Methoxybenzoyl azide | 4-Methoxyphenyl isocyanate | 98 | [Fictionalized Data] |

| 3-Chlorobenzoyl azide | 3-Chlorophenyl isocyanate | 94 | [Fictionalized Data] |

Note: This data is representative of typical yields for the Curtius rearrangement of substituted benzoyl azides and is intended to be illustrative.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, pressure, reaction time, solvent, and the choice and concentration of catalysts or reagents.

For catalytic non-phosgene routes , the development of highly active and selective catalysts is a primary focus of research. The catalyst's composition, structure, and support material can all influence its performance. Reaction parameters such as carbon monoxide pressure and temperature must be carefully controlled to maximize the yield of the desired isocyanate and suppress competing reduction pathways.

In the Curtius rearrangement , the temperature and solvent for the decomposition of the acyl azide are important factors. The reaction is often carried out in an inert, high-boiling solvent to ensure a smooth rearrangement and to avoid trapping of the intermediate isocyanate by a reactive solvent.

Recent advancements in reaction technology, such as the use of microreactors and flow chemistry, offer new opportunities for optimizing these synthetic processes. These technologies can provide better control over reaction parameters, leading to improved yields, higher selectivity, and enhanced safety, particularly for hazardous reactions like phosgenation.

Green Chemistry Principles and Sustainable Synthesis of this compound

The pursuit of sustainable synthesis methods for isocyanates is primarily driven by the need to eliminate the use of highly toxic and hazardous reagents, chief among them being phosgene. nwo.nlrsc.org The traditional phosgene process poses significant safety risks and generates corrosive hydrogen chloride (HCl) as a byproduct, challenging the principles of green chemistry. researchgate.netuniversiteitleiden.nl Consequently, substantial research has focused on developing phosgene-free, catalytic routes that offer a more environmentally benign profile. researchgate.netrsc.org

The catalytic reductive carbonylation of nitroaromatics stands out as a leading sustainable alternative to phosgenation. researchgate.netuniversiteitleiden.nl This approach aligns with green chemistry principles by offering higher atom economy and avoiding hazardous chemicals. This methodology can be executed via two main pathways:

Direct Reductive Carbonylation : This one-step process involves the reaction of a nitroaromatic compound with carbon monoxide to directly form the isocyanate and carbon dioxide. universiteitleiden.nl The reaction is typically catalyzed by Group VIII transition metal complexes, with palladium and rhodium being the most extensively studied. researchgate.netnwo.nl While this route is direct, it often requires forcing conditions such as high temperatures and pressures, which can lead to the oligomerization of the highly reactive isocyanate product. researchgate.net

Indirect Reductive Carbonylation via Carbamate Intermediate : To circumvent the harsh conditions of the direct method, an indirect, two-step process is often favored. universiteitleiden.nl In the first step, the nitroaromatic compound is catalytically carbonylated in the presence of an alcohol. nwo.nl This traps the isocyanate in situ as a more stable carbamate ester. universiteitleiden.nl In the second step, this carbamate intermediate is isolated and then subjected to thermal decomposition (thermolysis) to yield the pure isocyanate and the alcohol, which can be recycled. researchgate.netuniversiteitleiden.nl This pathway allows the initial carbonylation to proceed under milder conditions, preventing isocyanate polymerization and simplifying purification. researchgate.netuniversiteitleiden.nl

The development of efficient and robust catalysts is crucial for the industrial viability of these sustainable routes. google.com Research efforts are aimed at creating catalysts, particularly heterogeneous ones, that provide high activity and selectivity, are easily separable from the reaction mixture, and can be recycled, thereby minimizing waste and cost. google.com

Other phosgene-free strategies that embody green chemistry principles include the oxidative carbonylation of amines and the use of greener carbonylating agents like dimethyl carbonate or urea. nih.govresearchgate.netrsc.org These methods also typically proceed through a carbamate intermediate, which is then decomposed to the final isocyanate product, further highlighting the move away from hazardous phosgene-based chemistry in the industry. nih.govresearchgate.net

| Green Chemistry Principle | Application in Isocyanate Synthesis | Research Findings & Examples | Reference(s) |

| Prevention of Hazardous Substances | Replacing highly toxic phosgene. | Use of solid, safer triphosgene in lab synthesis. Development of phosgene-free routes like reductive carbonylation. | nwo.nl, researchgate.net, rsc.org |

| Catalysis | Use of catalysts to improve efficiency and enable alternative pathways. | Group VIII metals (Pd, Rh) are effective for the reductive carbonylation of nitroaromatics to carbamates or isocyanates. | researchgate.net, nwo.nl, google.com |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. | Direct reductive carbonylation of nitro compounds (Ar-NO₂ + 3CO → Ar-NCO + 2CO₂) has high theoretical atom economy. | universiteitleiden.nl |

| Safer Solvents and Auxiliaries | Reducing or replacing hazardous solvents. | Research into various solvents for phosgenation and carbonylation to optimize yield and safety. | researchgate.net, orgsyn.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | The indirect carbamate route allows for milder carbonylation conditions compared to the direct synthesis of reactive isocyanates. | researchgate.net, universiteitleiden.nl |

Chemical Reactivity and Reaction Mechanisms of 4 Isocyanato 2 Methyl 1 Nitrobenzene

Nucleophilic Addition Reactions of 4-Isocyanato-2-methyl-1-nitrobenzene

Reactivity with Other Heteroatom Nucleophiles (e.g., Thiols, Carboxylic Acids)

The isocyanate group of this compound is a potent electrophile, readily undergoing addition reactions with a variety of heteroatom nucleophiles beyond alcohols and amines. Notable among these are reactions with thiols and carboxylic acids, which lead to the formation of thiocarbamates and amides, respectively.

The reaction with thiols (R-SH) proceeds via the nucleophilic attack of the sulfur atom on the carbonyl carbon of the isocyanate. This process is mechanistically similar to the reaction with alcohols but is often faster, particularly in the presence of a base catalyst. The enhanced nucleophilicity of the thiolate anion, formed under basic conditions, significantly accelerates the reaction. The general mechanism involves the formation of a thiocarbamate (or thiourethane) linkage. Given the electronic effects of the substituents on this compound, the electron-withdrawing nitro group is expected to enhance the electrophilicity of the isocyanate carbon, thus facilitating this reaction.

The reaction with carboxylic acids (R-COOH) is more complex. The initial nucleophilic attack of the carboxylic acid on the isocyanate forms an unstable N-carboxylated anhydride (B1165640). This intermediate can then follow several decomposition pathways. A common route involves the loss of carbon dioxide to form an amide. Alternatively, the anhydride can react with another molecule of carboxylic acid, leading to the formation of an amine and carbon dioxide, which can then react with another isocyanate molecule to produce a urea (B33335). The specific outcome is often dependent on the reaction conditions and the nature of the substrates.

Table 1: Reactivity of this compound with Heteroatom Nucleophiles

| Nucleophile | Functional Group | Product | Reaction Conditions | Relative Rate |

| Thiol | -SH | Thiocarbamate | Often base-catalyzed | Generally faster than alcohols |

| Carboxylic Acid | -COOH | Amide or Urea | Typically requires heat | Generally slower than amines and alcohols |

Cyclization Reactions and Controlled Polymerization Pathways

The isocyanate functionality of this compound is also prone to self-reaction, leading to cyclization products, and can participate in controlled polymerization reactions to form important classes of polymers.

Dimerization and Trimerization Pathways of Isocyanates

In the absence of other nucleophiles, isocyanates can react with themselves. Dimerization of isocyanates leads to the formation of a four-membered ring structure known as a uretdione. This reaction is often reversible, and the dimer can dissociate back to the isocyanate monomers upon heating. The equilibrium between the monomer and dimer is influenced by steric and electronic factors of the substituents on the isocyanate.

Trimerization is another common cyclization pathway for isocyanates, resulting in a stable six-membered ring called an isocyanurate. This reaction is typically favored over dimerization, especially at higher temperatures and in the presence of specific catalysts such as tertiary amines, phosphines, and certain metal compounds. The formation of the isocyanurate ring is generally considered irreversible and leads to a highly stable, cross-linked structure in polymeric systems. For this compound, the electronic nature of the aromatic ring will influence the propensity for these cyclization reactions.

Mechanistic Studies of Polyurea and Polyurethane Formation

This compound can serve as a monomer in the synthesis of polyureas and polyurethanes. The formation of these polymers proceeds through a step-growth polymerization mechanism.

Polyurea formation occurs through the reaction of a diisocyanate with a diamine. The reaction is typically very rapid and exothermic, often proceeding without the need for a catalyst. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage.

Polyurethane formation involves the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). This reaction is generally slower than polyurea formation and is often catalyzed by organometallic compounds (like tin derivatives) or tertiary amines. The catalyst can activate either the isocyanate or the alcohol, facilitating the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon to form a urethane (B1682113) linkage.

Investigation of Polymer Chain Growth and Crosslinking Dynamics

The growth of polymer chains in polyurea and polyurethane synthesis is a critical aspect that determines the final properties of the material. The process is generally characterized as a step-growth polymerization, where monomers react to form dimers, then trimers, and so on, with the molecular weight increasing throughout the course of the reaction.

Crosslinking is introduced by using monomers with a functionality greater than two. For instance, a triol in polyurethane synthesis or a triamine in polyurea synthesis will lead to the formation of a three-dimensional network structure. The degree of crosslinking has a profound effect on the mechanical properties of the resulting polymer, transforming it from a linear, thermoplastic material to a rigid, thermosetting one. The dynamics of crosslinking, including the gel point (the point at which an infinite network is formed), are crucial parameters in the processing of these polymers.

Rearrangement Reactions Involving the Isocyanate Group (e.g., Hofmann, Schmidt, Lossen)

While this compound is a stable compound, isocyanates are key intermediates in several important rearrangement reactions that are used to synthesize amines from other functional groups. These reactions are not reactions of the isocyanate itself, but rather synthetic routes that lead to the formation of an isocyanate which then may or may not be isolated.

The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.comtcichemicals.com The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to the corresponding amine.

The Schmidt reaction provides a pathway to amines from carboxylic acids using hydrazoic acid in the presence of a strong acid catalyst. wikipedia.orgepfl.ch The carboxylic acid is first converted to an acyl azide (B81097), which then rearranges with the loss of nitrogen gas to form an isocyanate. organic-chemistry.orglibretexts.org Similar to the Hofmann rearrangement, the isocyanate is then hydrolyzed to the amine. wikipedia.orgepfl.ch

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgrsc.orglscollege.ac.in The reaction is typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with base or heat to give the isocyanate. wikipedia.orglscollege.ac.in

Table 2: Rearrangement Reactions Forming Isocyanates

| Reaction Name | Starting Material | Key Reagents | Intermediate | Final Product (after hydrolysis) |

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | Isocyanate | Primary Amine |

| Schmidt Reaction | Carboxylic Acid | HN₃, H⁺ | Isocyanate | Primary Amine |

| Lossen Rearrangement | Hydroxamic Acid | Base or Heat | Isocyanate | Primary Amine |

Chemo- and Regioselectivity in Complex Reactions of this compound

In complex molecules containing multiple reactive sites, the chemo- and regioselectivity of reactions involving this compound are of paramount importance. The isocyanate group is a highly reactive electrophile, but its reactivity can be modulated by the electronic and steric environment of the molecule.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing, for example, both a hydroxyl and a thiol group, the isocyanate will preferentially react with the more nucleophilic group. Under basic conditions, the thiol is generally more nucleophilic and will react faster. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound increases the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards a wider range of nucleophiles.

Regioselectivity becomes a key consideration when a nucleophile can attack at different positions. For instance, in reactions with unsymmetrical diamines or polyols, the isocyanate may show a preference for one nucleophilic site over another due to steric hindrance or electronic effects. The methyl group at the 2-position of this compound may exert some steric influence on the approach of a nucleophile to the isocyanate group. Furthermore, in reactions involving the aromatic ring itself (e.g., electrophilic or nucleophilic aromatic substitution), the existing substituents (nitro and methyl groups) will direct incoming reagents to specific positions on the ring, although the isocyanate group itself is not typically a site for substitution on the ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Isocyanato-2-methyl-1-nitrobenzene

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Analysis of Proton Environments and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene (B151609) ring—a methyl group at position 2, a nitro group at position 1, and an isocyanate group at position 4—results in a unique set of chemical shifts and coupling patterns for the three aromatic protons.

The electron-withdrawing nature of the nitro and isocyanate groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene. The methyl group, being weakly electron-donating, has a lesser effect.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | d | ~2 |

| H-5 | 7.2 - 7.4 | dd | ~8, ~2 |

| H-6 | 7.4 - 7.6 | d | ~8 |

| -CH₃ | 2.5 - 2.7 | s | N/A |

Note: This is a predicted spectrum. Actual values may vary.

The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. It would likely appear as a doublet due to coupling with H-5. The proton at position 5 (H-5) would experience coupling from both H-3 and H-6, resulting in a doublet of doublets. The proton at H-6, adjacent to the isocyanate group, would appear as a doublet from coupling with H-5. The methyl protons (-CH₃) would appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Analysis of Carbon Framework and Functional Group Identification

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbon of the isocyanate group (-NCO) is characteristically found in the 120-140 ppm range. The carbons attached to the nitro and isocyanate groups will be significantly deshielded.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-1 (-NO₂) | 145 - 150 |

| C-2 (-CH₃) | 135 - 140 |

| C-3 | 125 - 130 |

| C-4 (-NCO) | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| -CH₃ | 15 - 20 |

| -NCO | 125 - 130 |

Note: This is a predicted spectrum. Actual values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

While ¹H and ¹³C NMR provide fundamental structural information, advanced techniques can offer deeper insights. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their correlations. For instance, a COSY spectrum would show cross-peaks between coupled protons (H-3 and H-5; H-5 and H-6), confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Solid-state NMR could be employed to study the compound in its crystalline form, providing information about polymorphism and molecular packing, which are not accessible from solution-state NMR.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is particularly useful for identifying the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the isocyanate (-NCO) and nitro (-NO₂) groups.

Identification of Characteristic Vibrational Modes of the Isocyanate Group (-NCO)

The isocyanate group has a very strong and characteristic absorption in the IR spectrum due to the asymmetric stretching vibration of the -N=C=O unit. This peak is typically sharp and appears in a region of the spectrum where few other functional groups absorb, making it a reliable diagnostic tool. The corresponding symmetric stretch is usually weak in the IR spectrum but gives a strong signal in the Raman spectrum.

Characteristic Vibrational Frequencies for the Isocyanate Group:

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch (-N=C=O) | IR | 2250 - 2285 | Strong, Sharp |

| Symmetric Stretch (-N=C=O) | Raman | 1400 - 1450 | Strong |

The nitro group also exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

In Situ Monitoring of Reaction Progress and Intermediate Detection

The intense and distinct IR absorption of the isocyanate group makes it an excellent probe for monitoring reactions in real-time. By using in situ IR spectroscopy, such as with an attenuated total reflectance (ATR) probe, the consumption of the isocyanate reactant can be followed by observing the decrease in the intensity of its characteristic peak around 2270 cm⁻¹. This technique allows for the study of reaction kinetics and the detection of any transient intermediates that may form during the course of a reaction involving this compound. This real-time analysis is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Analysis of Nitro Group and Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound by analyzing its molecular vibrations. The presence of the nitro (NO₂), isocyanate (NCO), methyl (CH₃), and substituted benzene ring moieties gives rise to a characteristic and complex vibrational spectrum.

The nitro group attached to an aromatic ring typically exhibits two strong and distinct stretching vibrations. researchgate.net The asymmetrical stretching (νas) of the N-O bond is expected in the 1550–1475 cm⁻¹ region, while the symmetrical stretching (νs) appears at a lower wavenumber, generally between 1360–1290 cm⁻¹. researchgate.net These bands are often the most intense in the spectrum due to the high polarity of the N-O bonds. rsc.org

The aromatic ring itself presents several characteristic absorption bands. The C-H stretching vibrations of the hydrogens attached to the benzene ring are anticipated to occur at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. researchgate.net In-plane C-C stretching vibrations within the aromatic ring usually result in a series of bands in the 1600–1400 cm⁻¹ region. researchgate.net Furthermore, C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are expected in the 900–675 cm⁻¹ range. researchgate.net

The isocyanate group (-N=C=O) has a very strong and characteristic asymmetric stretching vibration that appears in the 2280–2240 cm⁻¹ region. This intense absorption is a clear indicator of the isocyanate functionality. The methyl group introduces C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. rsc.org

Based on data from structurally similar isomers like 4-methyl-2-nitrophenyl isocyanate, a more detailed assignment of the expected vibrational frequencies can be proposed.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Isocyanate (-N=C=O) | ~2270 | Very Strong |

| Asymmetric Stretch | Nitro (-NO₂) | ~1530 | Very Strong |

| Symmetric Stretch | Nitro (-NO₂) | ~1350 | Strong |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (-CH₃) | 2980 - 2870 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the structure of this compound through analysis of its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The chemical formula for this compound is C₈H₆N₂O₃. The calculated exact mass (monoisotopic mass) for this formula is 178.03784 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would unequivocally confirm the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Nominal Mass | 178 u |

| Average Molecular Weight | 178.14 g/mol |

| Monoisotopic Mass (Exact Mass) | 178.03784 Da |

Electron Ionization Mass Spectrometry (EI-MS) typically bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺•) and various fragment ions, which provide a "fingerprint" of the molecule's structure.

For this compound (M⁺• at m/z 178), the fragmentation is dictated by the stability of the aromatic ring and the nature of its substituents. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the benzene ring. nih.gov The fragmentation of nitroaromatic compounds often involves the loss of nitro-group-related fragments. iu.edu Key fragmentation pathways would likely include:

Loss of NO₂: A fragment corresponding to the loss of a nitro radical (•NO₂, 46 Da) would result in an ion at m/z 132.

Loss of NO: A rearrangement followed by the loss of nitric oxide (NO, 30 Da) could produce a fragment ion at m/z 148.

Loss of CO: The isocyanate group can lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 150.

Formation of the Tropylium (B1234903) Ion: Aromatic compounds with a methyl group, like toluene (B28343) derivatives, can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this might be less prominent depending on the other fragmentation pathways.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 178 | [C₈H₆N₂O₃]⁺• (Molecular Ion) | - |

| 150 | [M - CO]⁺• | CO (28 Da) |

| 148 | [M - NO]⁺• | NO (30 Da) |

| 132 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 104 | [C₇H₆N]⁺ | CO + NO₂ |

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for analyzing the purity of this compound and for its identification within complex mixtures.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many nitroaromatics. libretexts.orgtanta.edu.eg However, the high reactivity of the isocyanate group can pose challenges, sometimes necessitating derivatization to a more stable compound (e.g., a urethane) prior to analysis to improve chromatographic performance and prevent reactions in the injector port or on the column. researchgate.net

LC-MS is a powerful alternative, particularly for compounds that are thermally labile or not sufficiently volatile for GC. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS can analyze the compound directly from a solution, providing both retention time data from the LC and mass spectral data from the MS for confident identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. cutm.ac.in The spectrum provides information about the conjugated π-electron systems and chromophores present in the molecule.

The chromophore in this compound is the substituted benzene ring, which contains a conjugated π-electron system. The presence of the electron-withdrawing nitro group and the isocyanate group, along with the electron-donating methyl group, influences the energy of the molecular orbitals and thus the wavelengths of electronic transitions.

Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions. cdnsciencepub.com For nitrobenzene (B124822), a strong absorption band is observed near 260 nm. The introduction of a methyl group, as in 4-nitrotoluene, does not significantly shift this primary absorption band. iu.edu The isocyanate group also contributes to the conjugated system. Phenyl isocyanate shows a strong absorption maximum around 230-240 nm.

Therefore, this compound is expected to exhibit strong absorption in the UV region. The primary absorption band, corresponding to a π → π* transition, would likely be observed in the 240–270 nm range. The nitro group can also give rise to a much weaker n → π* transition at a longer wavelength, though this is often obscured by the more intense π → π* bands. cdnsciencepub.com The exact position and intensity of the absorption maxima (λₘₐₓ) are influenced by the solvent polarity.

| Expected Transition | Chromophore | Approximate λₘₐₓ (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring | 240 - 270 | High |

| n → π | Nitro Group (-NO₂) | > 300 | Low |

Spectrophotometric Methods for Reaction Kinetics Monitoring

Spectrophotometry, particularly UV-Visible spectroscopy, is a powerful and widely used technique for monitoring the kinetics of chemical reactions in solution. The fundamental principle of this method lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This technique is particularly well-suited for kinetic studies when either a reactant or a product has a distinct chromophore that absorbs light in the UV-Visible range, and its concentration changes over time.

For a compound like this compound, the aromatic nitro group acts as a strong chromophore, making it amenable to UV-Visible spectroscopic analysis. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water. The progress of these reactions can be monitored by observing the change in the electronic environment of the aromatic ring, which in turn affects its UV-Visible absorption spectrum.

Hypothetical Application to Urethane (B1682113) Formation:

Consider the reaction of this compound with an alcohol to form a urethane. The reaction progress can be followed by monitoring the disappearance of the isocyanate reactant or the appearance of the urethane product. By recording the absorbance at a specific wavelength, corresponding to an absorption maximum of either the reactant or the product, at various time intervals, a kinetic profile can be constructed.

The data obtained can then be analyzed to determine the reaction order and the rate constant. For instance, if the reaction is found to be first-order with respect to the isocyanate, a plot of the natural logarithm of the absorbance (or concentration) versus time will yield a straight line, the slope of which is the negative of the rate constant.

Table 1: General Principles of Spectrophotometric Kinetic Analysis

| Kinetic Parameter | Description | Method of Determination from Spectrophotometric Data |

| Reaction Rate | The change in concentration of a reactant or product per unit of time. | Determined by measuring the change in absorbance over time and applying the Beer-Lambert Law. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the reaction rate to the concentrations of reactants. | Calculated from the slope of the line in a plot of ln(absorbance) vs. time (for first-order reactions) or 1/absorbance vs. time (for second-order reactions). |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by comparing the initial rates of reaction at different initial concentrations or by fitting the kinetic data to different integrated rate laws. |

It is important to note that while the principles described are generally applicable, specific experimental conditions such as solvent, temperature, and the nature of the nucleophile would significantly influence the reaction kinetics of this compound.

X-ray Diffraction (XRD) and Crystallographic Analysis

For 1-chloro-2-methyl-4-nitrobenzene, X-ray diffraction studies have revealed a monoclinic crystal system with the space group P21/n. researchgate.netmdpi.com The molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.netmdpi.com This planarity is a common feature in many nitrobenzene derivatives and is influenced by the electronic interplay between the nitro group and the aromatic system.

Table 2: Crystallographic Data for an Analogous Compound: 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.5698 |

| b (Å) | 3.7195 |

| c (Å) | 13.5967 |

| β (°) ** | 91.703 |

| Volume (ų) ** | 685.96 |

| Dihedral Angle (Nitro Group vs. Phenyl Ring) | 6.2° |

Data sourced from the crystallographic study of 1-chloro-2-methyl-4-nitrobenzene. researchgate.netmdpi.com

Based on these observations, it is reasonable to hypothesize that this compound would also adopt a relatively planar conformation in the solid state. The crystal packing would likely be influenced by dipole-dipole interactions arising from the polar nitro and isocyanate groups, as well as potential π-π stacking interactions.

The nature and arrangement of intermolecular interactions are critical in determining the physical properties of a molecular crystal, such as its melting point and solubility. In the absence of strong hydrogen bond donors like -OH or -NH2 groups in this compound, the dominant intermolecular forces are expected to be weaker interactions.

The nitro group is a known participant in C-H···O hydrogen bonds, where the oxygen atoms of the nitro group act as acceptors for hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules. researchgate.netmdpi.com These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.

In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, bifurcated C-H···O hydrogen bonds link adjacent molecules, forming centrosymmetric dimers. researchgate.netmdpi.com It is plausible that this compound would exhibit similar, albeit not identical, hydrogen bonding patterns, with the oxygen atoms of both the nitro and isocyanate groups acting as potential acceptors. The specific nature of these interactions would, of course, depend on the precise packing arrangement adopted by the molecules.

Applications and Derivatives in Advanced Materials and Chemical Synthesis

Role as a Key Chemical Intermediate in Complex Molecule Synthesis

4-Isocyanato-2-methyl-1-nitrobenzene is a versatile organic compound valued for its role as a chemical intermediate. Its structure, featuring a highly reactive isocyanate group (-N=C=O) and a reducible nitro group (-NO₂) on a substituted benzene (B151609) ring, makes it a strategic starting material for synthesizing more complex molecules. The isocyanate group is an electrophile, readily reacting with various nucleophiles, while the nitro group can be transformed into other functional groups, primarily an amine, through reduction. wikipedia.org This dual functionality allows for sequential and controlled chemical modifications, enabling the construction of intricate molecular architectures for diverse applications.

The presence of a nitro group on the aromatic ring is pivotal to the role of this compound as a precursor to aromatic amines. The nitro group can be chemically reduced to an amino group (-NH₂), a transformation that is a cornerstone in the synthesis of aromatic amines. researchgate.net This reduction converts the molecule into an amino-substituted phenyl isocyanate, which can then undergo further reactions.

This functionality is particularly useful in the synthesis of heterocyclic compounds like benzimidazoles. The general synthesis of benzimidazoles often involves the cyclization of ortho-phenylenediamines (compounds with two adjacent amino groups on a benzene ring) with reagents like formic acid. researchgate.net Starting with this compound, a synthetic route could involve the reduction of the nitro group to an amine. If the isocyanate group is then hydrolyzed to another amine group, the resulting diamine can serve as a direct precursor for the benzimidazole (B57391) core structure. This strategic conversion makes the parent compound a valuable building block for nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and materials science. researchgate.net

The isocyanate functional group is highly reactive toward nucleophiles such as amines and alcohols. wikipedia.org This reactivity is the basis for its use as a precursor to specialty urea (B33335) and urethane (B1682113) (carbamate) compounds.

Urea Formation: When this compound reacts with a primary or secondary amine, it forms a substituted urea derivative. wikipedia.org

Urethane Formation: Its reaction with an alcohol yields a urethane (carbamate) linkage. wikipedia.org

The "tailored functionalities" of the resulting products are a direct consequence of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the isocyanate carbon atom, making it highly reactive towards nucleophiles. This enhanced reactivity can be advantageous in synthesis. Furthermore, the methyl and nitro groups provide specific steric and electronic properties to the final urea or urethane molecules, influencing their solubility, polarity, and potential for further chemical modification.

| Reactant | Functional Group | Resulting Linkage | Product Class |

| Primary/Secondary Amine | -NHR or -NR₂ | -NH-C(O)-NHR | Substituted Urea |

| Alcohol | -OH | -NH-C(O)-OR | Urethane (Carbamate) |

Advanced Polymer Science and Engineering

In the realm of polymer science, this compound serves as a specialized monomer for creating polymers with unique properties. Its aromatic structure and distinct functional groups allow for the precise engineering of polymer chains and networks.

Polyurethanes and polyureas are typically synthesized through the step-growth polymerization of diisocyanates with polyols and polyamines, respectively. wikipedia.orgresearchgate.netrsc.org While this compound is a monoisocyanate, it can be incorporated into polymer structures to introduce specific functionalities. It can be used as a chain-terminating agent to control molecular weight or be chemically converted into a di- or polyisocyanate before polymerization.

One method to achieve this is through the trimerization of the isocyanate group to form a stable, six-membered isocyanurate ring. google.com This process links three molecules of the monoisocyanate, resulting in a tri-functional isocyanate compound that can be used to build polymer networks. google.com Alternatively, the nitro group can be reduced to an amine, which is then reacted with phosgene (B1210022) to create a second isocyanate group, yielding a diisocyanate suitable for linear polymerization. google.com These strategies allow for the integration of the nitro-substituted aromatic unit into the polymer backbone, enabling the synthesis of polymers with tailored architectural features and predictable properties.

As a monoisocyanate, the compound cannot directly act as a crosslinking agent, which requires at least two reactive functional groups. However, its derivative, 1,3,5-tris(3-isocyanato-4-methyl-phenyl)-perhydro-1,3,5-triazine-2,4,6-trione, formed via the trimerization of the isocyanate group, is a polyisocyanate. google.com This isocyanurate can serve as an effective crosslinking agent, creating a three-dimensional network structure when reacted with polyols or polyamines. This crosslinking enhances the rigidity, thermal stability, and solvent resistance of the resulting polymer.

The compound can also be used as a polymer modifier. By grafting it onto an existing polymer backbone, the specific properties of the nitro-methyl-phenyl group can be imparted to the bulk material. This can alter the surface energy, polarity, and thermal characteristics of the original polymer.

The inclusion of this compound units into a polymer has a significant impact on its final properties, stemming from the unique characteristics of the aromatic ring and the nitro substituent.

Reactivity: The strongly electron-withdrawing nitro group enhances the reactivity of the isocyanate, which can affect polymerization kinetics.

Rigidity and Strength: Aromatic isocyanates are known to impart rigidity and strength to polymer segments. This leads to materials with higher tensile strength and modulus compared to those made from aliphatic isocyanates. researchgate.net

Thermal Stability: The presence of aromatic rings in the polymer backbone generally increases thermal stability. A higher crosslink density, which can be achieved using isocyanurate derivatives, further improves the material's resistance to deformation under heat. youtube.com

The table below summarizes the expected influence of incorporating this nitro-substituted aromatic isocyanate into a polymer matrix.

| Property | Influence of Nitro-Substituted Aromatic Isocyanate Unit | Rationale |

| Mechanical Strength | Increase | The rigid aromatic ring restricts chain mobility, leading to a stronger, stiffer material. researchgate.net |

| Thermal Stability | Increase | Aromatic structures and increased crosslinking density enhance resistance to thermal degradation. youtube.com |

| Glass Transition (Tg) | Increase | Increased chain rigidity and polarity from the aromatic and nitro groups raise the glass transition temperature. researchgate.net |

| Elongation at Break | Decrease | The increased rigidity typically leads to more brittle materials with lower elongation capacity. researchgate.net |

| Chemical/Solvent Resistance | Modified | The polar nitro group alters the polymer's interaction with solvents, potentially increasing resistance to nonpolar solvents. |

Novel Synthetic Reagents and Methodologies Utilizing the Isocyanate Group

The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles. This reactivity makes this compound a versatile reagent in the development of novel synthetic methodologies. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the aromatic ring modulates the reactivity of the isocyanate moiety, offering unique opportunities in advanced chemical synthesis.

Exploration in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org While traditionally employed for the coupling of amines with aryl halides, recent advancements have expanded the scope to include other electrophiles. organic-chemistry.org The application of nitroarenes as coupling partners in Buchwald-Hartwig aminations is a more recent development, where the nitro group acts as a leaving group. rhhz.net

In the context of this compound, the compound presents an interesting substrate for such transformations. The palladium catalyst can oxidatively add to the C-NO2 bond, allowing for the subsequent coupling with an amine. rhhz.net This reaction would yield a substituted N-aryl urea derivative, a valuable scaffold in medicinal chemistry and materials science. The isocyanate group can either be preserved during the reaction or participate in subsequent transformations.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org For nitroarenes, the oxidative addition to the Ar-NO2 bond is a key and often challenging step. researchgate.net

Table 1: Potential Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|

Note: This table represents a potential synthetic application based on the known reactivity of nitroarenes in Buchwald-Hartwig amination. Specific experimental data for this compound in this reaction is not widely available in the reviewed literature.

The presence of the isocyanate group introduces a competitive reaction pathway, as it can react with the amine nucleophile. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial to selectively achieve the desired C-N coupling at the nitro position while preserving the isocyanate functionality for further derivatization.

Derivatization for Functional Material Development and Surface Modification

The high reactivity of the isocyanate group makes this compound a valuable reagent for the derivatization of polymers and the modification of surfaces to create functional materials. tandfonline.comacs.org Isocyanates readily react with nucleophilic groups such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups to form stable urethane, urea, and thiocarbamate linkages, respectively. researchgate.net

This reactivity can be harnessed to graft this compound onto polymer backbones containing these functional groups. The introduction of the nitroaromatic moiety can impart specific properties to the material, such as altered polarity, thermal stability, or optical characteristics. Furthermore, the nitro group can serve as a handle for subsequent chemical transformations, such as reduction to an amine group, allowing for further functionalization.

In the realm of surface modification, this compound can be used to covalently attach to surfaces rich in hydroxyl or amine groups, such as silica, metal oxides, or plasma-treated polymers. nih.gov This surface functionalization can be employed to tailor the surface properties, for instance, to control wettability, adhesion, or biocompatibility. The process typically involves reacting the substrate with a solution of the isocyanate under anhydrous conditions.

Table 2: Potential Derivatization Reactions of this compound for Material Functionalization

| Substrate with Functional Group | Linkage Formed | Potential Application |

|---|---|---|

| Polymer with hydroxyl groups | Urethane | Modified polymer properties |

| Polymer with amine groups | Urea | Enhanced thermal stability |

| Silica surface with silanol (B1196071) groups | Urethane | Altered surface energy |

Research in High-Performance Adhesives and Related Bonding Applications

Polyurethane-based adhesives are widely used due to their excellent adhesion to a variety of substrates, good flexibility, and solvent resistance. researchgate.net These adhesives are formed through the reaction of a polyisocyanate with a polyol. huntsman.com Aromatic isocyanates are common components in these formulations. google.com

The inclusion of nitro-substituted aromatic compounds in adhesive formulations has been explored. While simple aromatic nitro compounds like nitrobenzene (B124822) have been noted as not being particularly effective adhesion promoters, their more complex derivatives could offer unique properties. google.com The incorporation of this compound into a polyurethane adhesive formulation could influence the adhesive's properties in several ways. The polar nitro group might enhance adhesion to polar substrates through dipole-dipole interactions. The rigid aromatic structure could contribute to the cohesive strength and thermal stability of the cured adhesive.

However, the presence of the nitro group could also impact the curing process and the final properties of the adhesive. It is an electron-withdrawing group, which can affect the reactivity of the isocyanate. Careful formulation and testing would be required to determine the optimal concentration and its effect on key adhesive properties such as peel strength, shear strength, and environmental resistance.

Table 3: Potential Components of a High-Performance Adhesive Formulation Incorporating this compound

| Component | Function |

|---|---|

| This compound | Isocyanate component, potential adhesion promoter |

| Polyol (e.g., polyester (B1180765) or polyether polyol) | Co-reactant for polyurethane formation |

| Catalyst (e.g., organotin compound) | Accelerates the isocyanate-polyol reaction |

Applications in Biochemical and Proteomics Research as a Derivatization Agent

In the fields of biochemistry and proteomics, the chemical modification of proteins and peptides is a crucial step for their analysis, particularly by mass spectrometry. nih.gov Derivatization agents are used to introduce specific chemical tags that can enhance ionization efficiency, facilitate fragmentation in a predictable manner, or enable quantification. nih.gov Isocyanates are effective derivatization reagents due to their high reactivity towards the N-terminal amine groups of peptides and the ε-amino group of lysine (B10760008) residues. nih.gov

This compound is commercially available as a biochemical for proteomics research. nih.gov This suggests its utility in this domain. The reaction of this compound with a peptide would result in the formation of a stable urea linkage at the N-terminus or at lysine side chains. researchgate.net

The key advantages of using an isocyanate like this compound for derivatization in proteomics include:

High Reactivity: The reaction with amine groups is typically fast and proceeds to completion under mild conditions. nih.gov

Specificity: The primary reaction sites are the N-terminal α-amino group and the ε-amino group of lysine.

Introduction of a Tag: The attached nitroaromatic group provides a distinct mass shift and can influence the fragmentation pattern during tandem mass spectrometry (MS/MS), potentially providing valuable structural information.

For quantitative proteomics, isotopically labeled versions of the derivatizing agent can be used. For instance, a "heavy" version (containing isotopes like ¹³C or ¹⁵N) and a "light" version (with natural isotopic abundance) of this compound could be synthesized. By labeling two different protein samples (e.g., control vs. treated) with the light and heavy reagents respectively, the relative abundance of specific peptides can be determined by comparing the peak intensities of the isotopic pairs in the mass spectrum.

Table 4: Reaction of this compound with a Peptide

| Reactants | Reaction Site | Product | Analytical Benefit |

|---|

Patent Landscape and Commercial Research Trends in Isocyanate Chemistry

Analysis of Global Patent Activity Pertaining to Nitro-Substituted Aromatic Isocyanates

Global patent activity for nitro-substituted aromatic isocyanates is largely centered on novel synthesis methods that offer advantages over traditional routes, particularly those that avoid hazardous reagents like phosgene (B1210022). A significant portion of the innovation focuses on the direct carbonylation of nitroaromatic compounds. This approach is appealing as it converts a readily available nitro-precursor, such as dinitrotoluene (DNT), directly into a valuable diisocyanate. google.comgoogle.com

The synthesis of isocyanates from nitro compounds is a well-documented area of research, with numerous patents claiming various catalytic systems to facilitate the reaction. google.com For instance, processes reacting aromatic nitro derivatives with carbon monoxide in the presence of specific catalysts are frequently detailed in patent literature. google.com One patented method describes the reaction of an organic nitro compound with carbon monoxide in the presence of a rhodium oxide catalyst to produce the corresponding isocyanate. google.com This process can be used for dinitro compounds to create mixtures of mono- and diisocyanates. google.com

Key players in the chemical industry, such as BASF and Covestro, hold significant patent portfolios in isocyanate chemistry, although specific filings for 4-Isocyanato-2-methyl-1-nitrobenzene are less common than for high-volume isocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). basf.comcovestro.com However, the foundational patents on the conversion of nitro-toluenes to isocyanates provide a technological basis applicable to a range of substituted isomers.

| Patent/Reference | Assignee/Author | Technological Focus | Key Findings |

| EP3606906A1 | Not Specified | Heterogeneous catalysts for direct carbonylation of nitroaromatic compounds. google.com | Details catalysts for converting nitroaromatics like DNT to TDI with high selectivity, addressing issues of catalyst separation and reaction conditions. google.com |

| US4070391A | Not Specified | Process for producing isocyanate from nitro compounds using rhodium oxide catalysts. google.com | Describes the conversion of dinitro compounds to mono- and diisocyanates via reaction with carbon monoxide, yielding intermediates like nitro-tolyl isocyanate. google.com |

| EP0004224A1 | Not Specified | Synthesis of aromatic isocyanates from nitro derivatives and carbon monoxide. google.com | Claims the use of porphyrin metallic complexes as catalysts for the liquid-phase preparation of aromatic isocyanates from nitro compounds. google.com |

| (Niesiobędzka & Datta, 2023) | Gdansk University of Technology | Review of bio-based isocyanate production. rsc.org | Analysis shows a growing trend in patents for bio-isocyanates and phosgene-free synthesis routes, driven by sustainability goals. rsc.orgresearchgate.net |

Evaluation of Emerging Technologies and Patented Synthetic Routes for Isocyanates

The search for safer, more sustainable, and cost-effective methods for synthesizing isocyanates has led to the development of several emerging technologies protected by patents. A primary driver of this innovation is the desire to move away from the highly toxic phosgene traditionally used in isocyanate production. rsc.orgnih.gov

Phosgene-Free Routes: A significant area of patented research involves non-phosgene pathways. These include:

Reductive Carbonylation: This one-step method converts nitroaromatic compounds directly into isocyanates using carbon monoxide and a catalyst. researchgate.net It is considered an environmentally benign alternative to the phosgene route. researchgate.net Patents in this area focus on improving catalyst efficiency and reaction conditions to prevent the oligomerization of the isocyanate products. google.comresearchgate.net

Thermal Decomposition of Carbamates: This route involves the pyrolysis of carbamates, which are themselves derived from amines without the use of phosgene. nih.gov The process is efficient, but research continues to optimize reaction temperatures and catalyst systems. nih.gov

Reaction of Organic Formamides: A patented phosgene-free process involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the product to yield the isocyanate. google.com

Bio-Based Synthesis: Another major trend is the development of isocyanates from renewable resources. rsc.org Research in this area focuses on converting biomass-derived molecules into functional isocyanates. For example, fatty acids from vegetable oils can be converted into diisocyanates via the Curtius rearrangement. rsc.org Patents also cover the production of known isocyanates like TDI from bio-based toluene. rsc.org The goal is to create "green" polyurethanes with a reduced carbon footprint. rsc.orgresearchgate.net

| Technology | Description | Key Advantages | Representative Patents |

| Reductive Carbonylation of Nitroarenes | Direct conversion of nitro compounds to isocyanates using CO and a catalyst. researchgate.net | Phosgene-free, atom-efficient, uses readily available precursors. researchgate.net | EP3606906A1, US3644462A google.comgoogle.com |

| Thermal Decomposition of Carbamates | Isocyanates are formed by heating carbamates, which are synthesized via a phosgene-free route. nih.gov | Avoids phosgene; can be a clean reaction with high yields. nih.gov | US6781010B1 google.com |

| Bio-Based Synthesis Routes | Utilization of renewable feedstocks like vegetable oils or bio-derived toluene to synthesize isocyanates. rsc.org | Reduces dependence on fossil fuels, improves sustainability. rsc.orgresearchgate.net | US9950996B2, CN113461894A rsc.org |

| Isocyanate-Free Polyurethane Synthesis | Development of polyurethanes via alternative chemistries, such as the reaction of cyclic carbonates and amines. researchgate.net | Completely avoids the handling of toxic isocyanate monomers. researchgate.net | WO2019/034470 researchgate.net |

Industrial Research and Development Focus Areas Related to Advanced Isocyanate Chemistry

Industrial R&D in advanced isocyanate chemistry is heavily influenced by market demands for sustainability, performance, and digitalization. researchgate.net Major chemical companies like Covestro and BASF are at the forefront of this research, investing significantly in their global R&D infrastructure to drive innovation. basf.comcovestro.comindustrysourcing.com

Key focus areas include:

Sustainability and Circular Economy: A primary driver is the development of products with a better environmental footprint. researchgate.net This includes creating isocyanates from bio-based raw materials, utilizing CO2 as a feedstock, and designing polyurethanes for easier recycling. covestro.comacs.org Covestro, for example, is investing in technologies to reduce emissions in its production processes and is committed to becoming fully circular. industrysourcing.comcovestro.com